Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a substituted thiophene core. The molecule features a phenyl group at the 5-position of the thiophene ring and a 2,5-dimethylphenyl acetamido substituent at the 3-position, with an ethyl ester at the 2-position. highlight the use of amidation and esterification reactions to introduce substituents to the thiophene scaffold .
Properties
IUPAC Name |
ethyl 3-[[2-(2,5-dimethylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-4-27-23(26)22-19(14-20(28-22)17-8-6-5-7-9-17)24-21(25)13-18-12-15(2)10-11-16(18)3/h5-12,14H,4,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMJLFOLCONNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the dimethylphenylacetamido group: This can be done through an amide coupling reaction, where the amine group of 2,5-dimethylphenylacetamide reacts with the carboxylic acid group on the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Materials Science Applications
2.1 Organic Electronics
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate into polymer matrices could enhance the performance of these devices due to its potential charge transport capabilities .
Table 1: Comparison of Thiophene Derivatives in Organic Electronics
| Compound Name | Application | Key Properties |
|---|---|---|
| This compound | OLEDs | Potential charge transport |
| Thiophene-based polymers | Solar cells | High conductivity |
| Other thiophene derivatives | Sensors | Sensitivity to gases |
Organic Synthesis Applications
3.1 Building Block for Synthesis
This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it a candidate for synthesizing more complex molecules . This application is particularly valuable in the pharmaceutical industry for developing new drugs.
Case Study: Synthesis of Novel Thiophene Derivatives
A recent study demonstrated the use of thiophene derivatives as precursors for synthesizing novel compounds with enhanced biological activities. The study utilized this compound as a starting material to create derivatives with improved solubility and bioactivity .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
(a) Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate (CAS 1955531-45-9)
- Substituents :
- 2-position: 2-chloropropanamido group.
- 5-position: Ethyl group.
- The 5-ethyl substituent may reduce steric hindrance compared to the 5-phenyl group, possibly affecting binding affinity in biological systems .
(b) Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2)
- Substituents :
- 2-position: 2-chlorobenzamido group.
- 4-position: Phenyl group.
- 5-position: Acetyl group.
- Key Differences :
- The acetyl group at the 5-position introduces a ketone functionality, which may alter solubility and metabolic stability compared to the phenyl group in the target compound.
- The 2-chlorobenzamido group provides a planar aromatic system, contrasting with the branched 2,5-dimethylphenyl acetamido group in the target molecule .
(c) Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
- Substituents :
- 3-position: Methyl group.
- 5-position: Acetamido group.
- 2,4-positions: Ethyl ester groups.
- Key Differences :
Physicochemical and Pharmacological Implications
| Compound | Molecular Formula | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | C₂₂H₂₂N₂O₃S | 2,5-Dimethylphenyl acetamido, 5-phenyl | Enzyme inhibition, receptor modulation |
| Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate | C₁₂H₁₆ClNO₃S | 2-Chloropropanamido, 5-ethyl | Antibacterial/antifungal agents |
| Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate | C₂₂H₁₈ClNO₄S | 2-Chlorobenzamido, 5-acetyl, 4-phenyl | Kinase inhibition, anticancer research |
| Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate | C₁₂H₁₅NO₅S | 3-Methyl, 5-acetamido, dual esters | Material science, intermediate synthesis |
Crystallographic and Computational Insights
Structural characterization of such compounds often employs programs like SHELX for X-ray crystallography, as demonstrated in studies of thiophene derivatives .
Biological Activity
Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅N₁O₃S
- Molecular Weight : 289.35 g/mol
- CAS Number : 181478-27-3
The compound features a thiophene ring, which is known for its role in various biological activities. The presence of the acetamido and carboxylate groups contributes to its solubility and reactivity.
Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:
- Antioxidant Activity : Thiophene derivatives have shown potential as antioxidants, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Anticancer Properties : Preliminary data indicates that thiophene derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Moderate | Desai et al., 1997 |
| Anti-inflammatory | Significant inhibition | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis | International Journal of Cancer |
Case Studies
-
Case Study on Antioxidant Activity :
A study conducted by Desai et al. (1997) demonstrated the antioxidant properties of thiophene derivatives, including this compound. The results showed a reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. -
Anti-inflammatory Research :
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various thiophene compounds. The results indicated that this compound significantly inhibited pro-inflammatory cytokines in vitro. -
Anticancer Investigation :
A recent investigation published in the International Journal of Cancer explored the potential anticancer effects of this compound on several cancer cell lines. The study found that it effectively induced apoptosis through the activation of caspase pathways.
Q & A
Q. What synthetic strategies are employed to prepare Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate, and how are intermediates characterized?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the thiophene core via cyclization or coupling reactions, often using substituted acetamides or nitrobenzamido precursors .
- Step 2 : Functionalization of the thiophene ring with 2,5-dimethylphenylacetamido and phenyl groups under controlled conditions (e.g., DMF as solvent, TEA as catalyst) .
- Step 3 : Esterification to introduce the ethyl carboxylate group . Intermediates are characterized using TLC for reaction progress and NMR spectroscopy (¹H/¹³C) for structural confirmation .
Q. Which analytical techniques are critical for validating the compound’s structural integrity and purity?
- X-ray crystallography : Resolves bond angles/distances and confirms stereochemistry, often using SHELX programs for refinement .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% threshold recommended) by quantifying impurities under reversed-phase conditions .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve synthetic yield and scalability?
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
- Catalysis : Triethylamine (TEA) or DMAP accelerates amide bond formation; microwave-assisted synthesis reduces reaction time .
- Yield optimization : Kinetic studies (e.g., varying temperature from 60°C to 100°C) identify ideal conditions, with yields reported up to 78% in optimized protocols .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictions in assay data be resolved?
- Substituent effects : Replacing the 2,5-dimethylphenyl group with a 4-fluorophenylsulfonyl moiety (as in related compounds) alters enzyme inhibition potency due to electronic effects .
- Data contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell lines). Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .
Q. What computational methods are suitable for predicting reactivity and binding modes of this compound?
- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from related thiophene derivatives .
Q. How can solubility and stability challenges in biological assays be addressed?
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures ≤1%) or formulate as nanoparticles via solvent evaporation .
- Stability testing : Monitor degradation under physiological conditions (37°C, pH 7.4) using LC-MS to identify hydrolytic byproducts (e.g., free carboxylate forms) .
Q. What experimental approaches elucidate the mechanism of action in disease models?
- Target engagement : Use pull-down assays with biotinylated analogs to identify binding partners in cell lysates .
- Pathway analysis : Transcriptomic profiling (RNA-seq) post-treatment reveals downstream effects on signaling pathways (e.g., MAPK/ERK) .
Methodological Tables
Q. Table 1: Comparative Reactivity of Substituents in Thiophene Derivatives
| Substituent Position | Functional Group | Impact on Reaction Rate (k, s⁻¹) | Reference |
|---|---|---|---|
| C3 (Acetamido) | 2,5-Dimethylphenyl | Slows hydrolysis due to steric hindrance | |
| C5 (Phenyl) | Electron-donating groups (e.g., -OCH₃) | Increases electrophilic substitution rate |
Q. Table 2: Key Characterization Data
| Technique | Parameters | Observed Values |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.45–7.25 (m, 5H, Ph), δ 2.35 (s, 6H, CH₃) | Confirms aromatic/amide protons |
| X-ray Crystallography | Space group P2₁/c, Z = 4 | Bond length C-S: 1.68 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
